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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)butanoic acid
CAS No.: 29645-00-9
Cat. No.: B1616835
\ J

An In-depth Technical Guide to 2-(4-
Chlorophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

A Note on Chemical Identifiers: This technical guide focuses on 2-(4-Chlorophenyl)butanoic
acid corresponding to CAS Number 29645-00-9. Initial inquiries regarding CAS 2012-03-5 did
not yield data for a publicly documented chemical substance, suggesting a potential
transcription error. The following information has been compiled and verified for the validated
CAS number 29645-00-9.

Introduction and Scientific Context

2-(4-Chlorophenyl)butanoic acid is a halogenated aromatic carboxylic acid. Its structure,
featuring a chiral center at the alpha-carbon and a para-substituted chlorophenyl group, makes
it a molecule of interest in medicinal chemistry and organic synthesis. The presence of the
chlorine atom significantly alters the electronic properties of the phenyl ring, influencing the
molecule's reactivity, lipophilicity, and metabolic stability. This guide provides a comprehensive
overview of its known physical and chemical properties, a detailed experimental protocol for its
synthesis, predicted spectral data for analytical characterization, and essential safety and
handling information. The insights herein are intended to empower researchers in leveraging
this compound as a building block for novel chemical entities.
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Chemical Identity and Physical Properties

A precise understanding of the physicochemical properties of a compound is the foundation of
its application in research and development. While experimental data for this specific molecule
is limited, a combination of verified data and predictive modeling provides a robust profile.

Structure and Identifiers

The molecular structure consists of a butane chain with a carboxylic acid group at one
terminus. The phenyl group, substituted with a chlorine atom at the para (4) position, is
attached to the second carbon (alpha-position) of the butanoic acid backbone.

Caption: Molecular Structure of 2-(4-Chlorophenyl)butanoic acid.

Physicochemical Data Summary

The following table summarizes the key identifiers and properties of 2-(4-
Chlorophenyl)butanoic acid. Predicted values are derived from standard computational
models and are provided for guidance in experimental design.

Property Value Source

2-(4-chlorophenyl)butanoic

IUPAC Name acid

CAS Number 29645-00-9 [1]

Molecular Formula C10H11CIlO2

Molecular Weight 198.65 g/mol

Melting Point 83-85 °C ChemicalBook[2]
Boiling Point 311.3+17.0°C Predicted
Density 1.23+0.1 g/lcm3 Predicted

pKa ~4.5 Predicted

LogP 3.1+04 Predicted
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Synthesis Protocol: From Nitrile to Carboxylic Acid

The synthesis of 2-arylbutanoic acids can be efficiently achieved through the a-alkylation of a
corresponding arylacetonitrile, followed by hydrolysis of the nitrile group to a carboxylic acid.
This two-step approach offers high yields and utilizes readily available starting materials.

Step 1: a-Alkylation Step 2: Hydrolysis

Click to download full resolution via product page

Caption: Proposed two-step synthesis workflow for 2-(4-Chlorophenyl)butanoic acid.

Rationale Behind Experimental Choices

o Starting Material: (4-Chlorophenyl)acetonitrile is an ideal precursor. The hydrogens on the
carbon adjacent to both the phenyl ring and the nitrile group are acidic (pKa ~22 in DMSO),
making deprotonation feasible with a strong, non-nucleophilic base.

o Base Selection: Sodium hydride (NaH) is chosen as the base. It is a strong, non-nucleophilic
base that irreversibly deprotonates the a-carbon, driving the reaction forward. The only
byproduct is hydrogen gas, which is easily removed from the reaction mixture.

o Alkylation Agent: lodoethane is an effective ethylating agent. The iodide is an excellent
leaving group, facilitating the Sn2 reaction with the generated carbanion.

o Hydrolysis: Acid-catalyzed hydrolysis (e.g., with agueous sulfuric acid) is a robust method for
converting the nitrile to a carboxylic acid. The reaction proceeds through a carboximidic acid
intermediate to the final product.

Detailed Step-by-Step Methodology

Step 1: Synthesis of 2-(4-Chlorophenyl)butanenitrile
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e Preparation: To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a
reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral
oil, 2.4 g, 60 mmol) and wash with dry hexane (3 x 10 mL) to remove the oil.

e Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.

o Substrate Addition: Slowly add a solution of (4-chlorophenyl)acetonitrile (7.58 g, 50 mmol) in
20 mL of anhydrous DMF to the stirred suspension at 0 °C (ice bath).[3][4]

» Deprotonation: Allow the mixture to stir at room temperature for 1 hour. The evolution of
hydrogen gas should be observed.

» Alkylation: Cool the mixture back to 0 °C and add iodoethane (9.36 g, 60 mmol) dropwise.
e Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

o Work-up: Carefully quench the reaction by slowly adding 100 mL of water. Transfer the
mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

 Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous
magnesium sulfate (MgSOa), filter, and concentrate under reduced pressure. The crude
nitrile can be purified by vacuum distillation or used directly in the next step.

Step 2: Hydrolysis to 2-(4-Chlorophenyl)butanoic Acid

o Reaction Setup: To the crude 2-(4-chlorophenyl)butanenitrile (~50 mmol) in a 250 mL round-
bottom flask, add 100 mL of 50% (v/v) aqueous sulfuric acid.

o Hydrolysis: Heat the mixture to reflux (approximately 120-130 °C) with vigorous stirring for 6-
8 hours. Monitor the reaction by TLC until the starting nitrile is consumed.

« |solation: Cool the reaction mixture to room temperature and pour it over 200 g of ice. The
product will precipitate as a solid.

« Purification: Collect the solid by vacuum filtration and wash with cold water until the
washings are neutral.
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» Recrystallization: Recrystallize the crude solid from an appropriate solvent system (e.g.,
ethanol/water or toluene) to yield pure 2-(4-chlorophenyl)butanoic acid as a crystalline
solid.

Analytical and Spectral Data (Predicted)

As experimental spectra are not widely available, the following data are predicted based on
established principles of spectroscopy and analysis of structurally similar compounds. These
serve as a guide for characterization.

'H NMR Spectroscopy

e Solvent: CDCIs

o Reference: Tetramethylsilane (TMS) at 0.00 ppm.
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Chemical Shift

Multiplicity Integration Assignment Rationale
(3, ppm)

The acidic proton

of the carboxylic
~11.0-12.0 broad singlet 1H -COOH acid is typically a

broad singlet far

downfield.

Aromatic protons

ortho to the
~7.30 doublet 2H Ar-H (ortho to CI)  electron-

withdrawing

chlorine atom.

Aromatic protons
~7.25 doublet 2H Ar-H (metato Cl) meta to the
chlorine atom.

The methine
proton is
) deshielded by
~3.60 triplet 1H -CH(Ar)- _
both the aromatic
ring and the

carbonyl group.

The methylene
~2.10-1.90 multiplet 2H -CH2- protons of the
ethyl group.

The terminal
~0.95 triplet 3H -CHs methyl group

protons.

3C NMR Spectroscopy

e Solvent: CDCls
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Chemical Shift (6, ppm) Assignment Rationale

Carboxylic acid carbonyl
~179 Cc=0

carbon.

Quaternary aromatic carbon
~139 Ar-C (ipso to alkyl) attached to the butanoic acid

chain.

Quaternary aromatic carbon
~133 Ar-C-Cl _

attached to chlorine.
~129 Ar-CH Aromatic methine carbons.
~128 Ar-CH Aromatic methine carbons.

Alpha-carbon, deshielded by
~52 CH(Ar) o

the aromatic ring and carbonyl.

Methylene carbon of the ethyl
~26 -CH:-

group.

Methyl carbon of the ethyl
~12 -CHs

group.

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (from carboxylic

3300 - 2500 Broad _
acid, hydrogen-bonded)
3050 - 3010 Medium C-H stretch (aromatic)
2980 - 2850 Medium C-H stretch (aliphatic)
C=0 stretch (from carboxylic
~1710 Strong o
acid dimer)
~1600, ~1490 Medium-Weak C=C stretch (aromatic ring)
~1410 Medium O-H bend (in-plane)
~1100 - 1085 Strong C-Cl stretch
~920 Broad O-H bend (out-of-plane dimer)
C-H bend (para-disubstituted
~830 Strong

ring, out-of-plane)

Mass Spectrometry (Electron lonization)

The fragmentation pattern is predicted to show characteristic losses associated with carboxylic
acids and alkylbenzenes.

m/z Predicted Identity Rationale

Molecular ion peak, showing
198/200 [M]* the characteristic 3:1 isotopic

pattern for one chlorine atom.

Loss of the carboxylic acid

153/155 [M - COOH]*

group (45 Da).

Benzylic cleavage, forming the
125/127 [C7HeCI]* o

chlorotropylium ion.

Further fragmentation of the
111 [C7HaCI*

chlorotropylium ion.
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Safety, Handling, and Storage

As a chlorinated aromatic carboxylic acid, this compound should be handled with appropriate
care. The following guidelines are based on data from structurally related chemicals.[5][6][7][8]

[9]

Hazard Identification

o Acute Toxicity: Harmful if swallowed.
o Skin Corrosion/Irritation: Causes skin irritation.
o Eye Damage/Irritation: Causes serious eye irritation.

o Respiratory: May cause respiratory irritation.

Recommended Handling Procedures

o Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
» Personal Protective Equipment (PPE):

o Eye/Face Protection: Wear chemical safety goggles or a face shield.

o Skin Protection: Wear nitrile or other chemically resistant gloves. Wear a lab coat.

o Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

» Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the
laboratory.

Storage

o Store in a tightly closed container in a cool, dry, and well-ventilated place.

» Keep away from strong oxidizing agents and strong bases.

Conclusion
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2-(4-Chlorophenyl)butanoic acid (CAS 29645-00-9) is a valuable synthetic intermediate.
While comprehensive experimental data remains sparse, this guide provides a robust

framework for its synthesis, characterization, and safe handling based on established chemical

principles and data from analogous compounds. The provided protocols and predicted data

offer a solid starting point for researchers aiming to incorporate this versatile building block into

their synthetic and drug discovery programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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